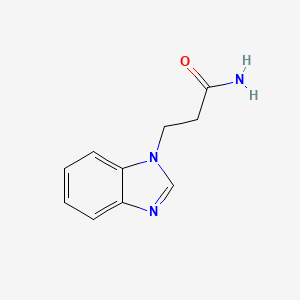
3-(1H-苯并咪唑-1-基)丙酰胺
描述
3-(1H-benzimidazol-1-yl)propanamide (BPA) is a synthetic compound with a wide range of applications in the scientific research field. It is a white, odorless, crystalline solid which is soluble in water, ethanol, and other organic solvents. BPA is used in a variety of industries, including the medical, food, and chemical industries. It is also used in the manufacture of polymers, resins, and plastics. BPA has been used in laboratory experiments for its unique properties, which makes it a useful tool for researchers.
科学研究应用
作用机制
Target of Action
3-(1H-benzimidazol-1-yl)propanamide is a derivative of benzimidazole . Benzimidazole and its derivatives have been widely researched for their potential applications in medicinal chemistry, biochemistry, and material chemistry Benzimidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Benzimidazole derivatives have been shown to interact with various biological targets to exert their effects . For instance, some benzimidazole derivatives have been evaluated for anticancer activity against different cell lines such as A549, MCF-7, HepG2, and OVCAR-3 .
Biochemical Pathways
Given the wide range of biological activities exhibited by benzimidazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Pharmacokinetics
It is known that this compound is a white, solid crystalline compound that is soluble in water and polar solvents, which could potentially influence its bioavailability.
Result of Action
Given the wide range of biological activities exhibited by benzimidazole derivatives, it can be inferred that this compound could potentially exert a variety of molecular and cellular effects .
Action Environment
It is known that this compound is a non-combustible, acute toxic cat3 / toxic hazardous materials or hazardous materials causing chronic effects , which could potentially be influenced by environmental factors.
生化分析
Biochemical Properties
3-(1H-benzimidazol-1-yl)propanamide plays a crucial role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, influencing their activity and stability . The compound’s interaction with proteins and other biomolecules can lead to changes in their conformation and function, thereby affecting various biochemical processes .
Cellular Effects
The effects of 3-(1H-benzimidazol-1-yl)propanamide on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound has been shown to affect the proliferation and differentiation of cells, as well as their response to external stimuli . Additionally, it can impact the expression of genes involved in critical cellular processes, leading to alterations in cellular behavior and function .
Molecular Mechanism
At the molecular level, 3-(1H-benzimidazol-1-yl)propanamide exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . This binding can result in changes in the conformation and activity of the target molecules, thereby influencing their function . The compound also affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(1H-benzimidazol-1-yl)propanamide have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound can maintain its activity over extended periods, but its effects may diminish as it degrades . Long-term exposure to the compound can lead to sustained changes in cellular behavior and function, highlighting the importance of understanding its temporal dynamics .
Dosage Effects in Animal Models
The effects of 3-(1H-benzimidazol-1-yl)propanamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing cellular function and promoting healthy metabolic activity . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Understanding the dosage-dependent effects of the compound is crucial for its safe and effective use in therapeutic applications .
Metabolic Pathways
3-(1H-benzimidazol-1-yl)propanamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites . These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of 3-(1H-benzimidazol-1-yl)propanamide within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is crucial for optimizing the compound’s delivery and efficacy in therapeutic applications .
Subcellular Localization
The subcellular localization of 3-(1H-benzimidazol-1-yl)propanamide is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s activity and function can be affected by its localization, as it interacts with different biomolecules in various subcellular environments . Understanding the factors that influence its localization is essential for elucidating its mechanism of action and optimizing its therapeutic potential .
属性
IUPAC Name |
3-(benzimidazol-1-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c11-10(14)5-6-13-7-12-8-3-1-2-4-9(8)13/h1-4,7H,5-6H2,(H2,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTOCMNYFMMLILL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50348646 | |
| Record name | 3-(1H-benzimidazol-1-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50348646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26663756 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
22492-17-7 | |
| Record name | 3-(1H-benzimidazol-1-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50348646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















